molecular formula C7H7BrN2O B154420 N-(4-bromophenyl)urea CAS No. 1967-25-5

N-(4-bromophenyl)urea

Cat. No.: B154420
CAS No.: 1967-25-5
M. Wt: 215.05 g/mol
InChI Key: PFQUUCXMPUNRLA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)urea is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUUCXMPUNRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173337
Record name N-(4-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1967-25-5
Record name N-(4-Bromophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-BROMOPHENYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of (4-Bromophenyl)urea and how does it compare to similar compounds?

A1: (4-Bromophenyl)urea crystallizes in the orthorhombic system with the space group Pna21. [, ] The molecule itself is essentially planar, with the urea moiety and benzene ring showing minimal deviation from planarity. [] Interestingly, the crystal packing of (4-Bromophenyl)urea is very similar to that of N-phenylurea, highlighting a practically isostructural relationship between these two urea derivatives. [] This similarity arises from the dominant role of N—H⋯O hydrogen bonds in both structures, linking molecules through the NH protons acting as donors and the C=O oxygen as a trifurcated acceptor. []

Q2: How does the presence of the bromine atom in (4-Bromophenyl)urea influence its reactivity with nitrous acid compared to other substituted phenylureas?

A2: Research indicates that the bromine atom in (4-Bromophenyl)urea significantly affects its reaction with nitrous acid. [] While the initial step involving the attack of NO+ on the urea oxygen atom remains similar to other phenylureas, the subsequent proton loss from the protonated O-nitroso compound differs. [] Unlike 2,4,6-trimethylphenylurea and phenylurea where this proton loss is rate-determining, in (4-Bromophenyl)urea, it does not solely dictate the reaction rate for the pathway leading to the benzenediazonium ion. [] This suggests that the electron-withdrawing nature of the bromine atom influences the reaction kinetics and potentially the product distribution.

Q3: Has (4-Bromophenyl)urea been explored as a building block for synthesizing more complex molecules with potential pharmaceutical applications?

A3: Yes, (4-Bromophenyl)urea serves as a key intermediate in the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea. [] This compound is a crucial precursor for producing Sorafenib, a known antitumor agent. [] This highlights the potential of (4-Bromophenyl)urea as a valuable building block in medicinal chemistry for developing novel therapeutics.

Q4: Are there any known intermolecular interactions involving (4-Bromophenyl)urea in the solid state?

A4: Yes, in the crystal structure of N,N′-Bis(4-bromophenyl)urea, a derivative of (4-Bromophenyl)urea, molecules are linked together by bifurcated N—H⋯O hydrogen bonds. [] These interactions form columns along the b-axis. Additionally, strong π–π interactions contribute to the stability of the crystal structure, connecting the columns and forming T-shaped dimers. [] These intermolecular interactions play a crucial role in determining the solid-state properties of the compound.

Q5: Have there been any studies investigating the biological activity of compounds containing the (4-Bromophenyl)urea moiety?

A5: While there is limited information on the direct biological activity of (4-Bromophenyl)urea itself, research has explored derivatives containing this moiety. [] For example, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N′-phenylureas, incorporating the (4-Bromophenyl)urea structure, were synthesized and evaluated for their anti-inflammatory activity. [] This suggests that the (4-Bromophenyl)urea scaffold could hold potential for developing new drugs targeting inflammation-related pathways.

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